BTK Enzyme Inhibition: Head-to-Head Potency Within the US20240083900 Patent Series
In a biochemical BTK inhibition assay measuring compound potency via IC50 determination, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide (Example 99) exhibited an IC50 of 1 nM [1]. Within the same patent family, Example 79 displayed an IC50 of 1.20 nM and Example 236 an IC50 of 5.5 nM [2]. This places Example 99 among the most potent exemplars in the series.
| Evidence Dimension | BTK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 79: IC50 = 1.20 nM; Example 236: IC50 = 5.5 nM |
| Quantified Difference | 1.2-fold more potent than Example 79; 5.5-fold more potent than Example 236 |
| Conditions | In vitro BTK enzymatic assay (BindingDB assay description: determination of compound potency against BTK through IC50 measurement) |
Why This Matters
Within a given patent series, the highest-potency exemplar is typically selected for further development, making Example 99 the preferred procurement choice for BTK-focused research programs.
- [1] BindingDB entry for monomerid=658441, Example 99, IC50: 1 nM. View Source
- [2] BindingDB entries for US20240083900, Example 79 (IC50 1.20 nM) and Example 236 (IC50 5.5 nM). View Source
